9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride

Catalog No.
S002584
CAS No.
1338545-07-5
M.F
C23H25ClN2O2S
M. Wt
429.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-...

CAS Number

1338545-07-5

Product Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride

Molecular Formula

C23H25ClN2O2S

Molecular Weight

429.0 g/mol

InChI

InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1

InChI Key

YHPWOYBWUWSJDW-UQKRIMTDSA-N

SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl

Synonyms

(R)-9-[4-[1-(Dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one Hydrochloride; OTS964 hydrochloride; OTS-964 hydrochloride; OTS964 HCl

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl

Description

OTS964 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK; IC50 = 28 nM). It specifically blocks cytokinesis, leading to apoptosis, in a broad range of cancer cells. OTS964 induces apoptosis of human lung cancer cells in mouse xenografts.
OTS964 hydrochloride(cas 1338545-07-5) is a potent TOPK inhibitor with an IC50 value of 28 nM. OTS964 is a dimethylated derivative of OTS514. OTS964 can inhibit TOPK kinase activity with high affinity and selectivity. TOPK (T-lymphokine-activated killer cell-originated protein kinase) is a protein that is found in a wide range of human cancers and is believed to work as an oncogene, promoting tumor growth. OTS964 inhibits the growth of TOPK-positive cells with low IC50 values [A549 (31 nM), LU-99 (7.6 nM), DU4475 (53 nM), MDA-MB-231 (73 nM), T47D (72 nM), Daudi (25 nM), UM-UC-3 (32 nM), HCT-116(33nM), MKN1(38nM), MKN45(39nM), HepG2(19nM), MIAPaca-2 (30 nM), and 22Rv1 (50 nM)]. 

Application in Cancer Research: Inhibition of T-lymphokine-activated killer cell-originated protein kinase (TOPK)

Specific Scientific Field: Cancer Research

Summary of the Application: OTS-964 is an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase important for mitosis and highly expressed in ovarian and lung cancers . This compound demonstrated potent anti-proliferative activity in a panel of cell lines positive for TOPK .

Methods of Application or Experimental Procedures: OTS-964 was encapsulated into liposomes to overcome adverse hematopoietic toxicities observed when administered to mouse xenograft models . A new assay was developed to determine liposomal OTS964 encapsulation (percentage of drug associated with the liposomes) and OTS964 that is dissociated from the liposomes (percentage of drug released from liposomes) by monitoring the enhanced OTS964 fluorescence after its binding to albumin .

Results or Outcomes: The OTS964 liposomal formulation proved to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .

Application in Cancer Research: Interaction with ATP-binding cassette sub-family G member 2 (ABCG2)

Specific Scientific Field: Cancer Research

Summary of the Application: OTS-964 interacts with multidrug resistance (MDR)-associated ATP-binding cassette sub-family G member 2 (ABCG2, breast cancer resistance protein/BCRP) .

Methods of Application or Experimental Procedures: The interaction of OTS964 and ABCG2 was investigated through cell viability assays . OTS964 shows inhibitory effect on the efflux function mediated by ABCG2 .

Results or Outcomes: OTS964 upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs . The ATPase assay demonstrated that OTS964 stimulates ATPase activity of ABCG2 in a concentration-dependent manner .

Application in Cancer Research: Inhibition of Cyclin-Dependent Kinase 11 (CDK11)

Summary of the Application: CDK11 plays a crucial role in cell cycle progression, and its dysregulation is associated with various types of cancer .

Methods of Application or Experimental Procedures: OTS-964 was tested in vitro on cancer cell lines . The interaction of OTS-964 and CDK11 was investigated through cell viability assays . OTS-964 shows inhibitory effect on the efflux function mediated by CDK11 .

Results or Outcomes: OTS-964 binds to CDK11B with a Kd of 40 nM . It suppresses cancer cell proliferation and increases cancer cell death . Furthermore, OTS-964 increases the expression of LC3-II and decreases the expression of P62, both in a dose-dependent manner .

Application in Drug Delivery Research: Liposomal Formulation

Specific Scientific Field: Drug Delivery Research

Summary of the Application: OTS-964 was encapsulated into liposomes to overcome adverse hematopoietic toxicities observed when administered to mouse xenograft models . A liposomal formulation of OTS964 is now considered a lead candidate for clinical development .

Methods of Application or Experimental Procedures: A new assay was developed to determine liposomal OTS964 encapsulation (percentage of drug associated with the liposomes) and OTS964 that is dissociated from the liposomes (percentage of drug released from liposomes) by monitoring the enhanced OTS964 fluorescence after its binding to albumin .

Results or Outcomes: The OTS964 liposomal formulation proved to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .

The compound 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride, commonly referred to by its chemical name, is a member of the thienoquinoline class of compounds. It possesses a complex molecular structure characterized by a thienoquinoline core, which is substituted with various functional groups, including a dimethylamino group and a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for pharmaceutical applications. This compound has garnered interest due to its potential therapeutic properties.

OTS964 hydrochloride acts as a dual inhibitor, targeting both TOPOIIα and CDK11 enzymes [].

  • TOPOIIα Inhibition: Disrupts DNA replication by inhibiting the enzyme's ability to manipulate DNA strands during cell division. This can lead to DNA damage and trigger cell death pathways in cancer cells [].
  • CDK11 Inhibition: CDK11 plays a role in cell cycle progression. OTS964 binding may disrupt this process, hindering uncontrolled proliferation observed in cancer cells [].

The chemical reactivity of this compound can be attributed to its functional groups. The hydroxyl group at position 8 can participate in hydrogen bonding and may act as a nucleophile in substitution reactions. The dimethylamino group can also engage in protonation and deprotonation reactions, influencing the compound's behavior in biological systems. Additionally, the thienoquinoline framework is known to undergo various transformations, including oxidation and reduction processes, which can modify its pharmacological profile.

Research indicates that 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride exhibits notable biological activity. It has been studied for its potential as an inhibitor of certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The compound's ability to modulate these pathways suggests it may have therapeutic applications in oncology and other fields of medicine.

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. A common approach includes:

  • Formation of the Thienoquinoline Core: This is often achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the dimethylamino and phenyl groups is accomplished through nucleophilic substitution or coupling reactions.
  • Hydroxylation: The hydroxyl group at position 8 can be introduced via hydroxylation reactions using oxidizing agents.
  • Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

These steps require careful control of reaction conditions to ensure high yields and purity.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases, particularly cancers.
  • Research Tool: It can be utilized in biochemical assays to study protein kinase activity and other cellular processes.
  • Chemical Probes: Its unique structure allows it to act as a probe in various chemical biology studies.

Interaction studies have shown that 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride interacts with various biomolecules, influencing their activity. These interactions are critical for understanding the compound's mechanism of action and potential side effects. Studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to target proteins.
  • Cellular Assays: Investigating its effects on cell proliferation and apoptosis in cancer cell lines.

Several compounds share structural similarities with 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
9-(4-(aminomethyl)phenyl)-8-hydroxy-5H-thieno[2,3-c]quinolin-4-oneLacks dimethylamino groupPotentially lower kinase inhibition
9-[4-(1-amino-propan-2-yl)phenyl]-8-hydroxy-6-methylthieno[2,3-c]quinolin-4-oneAmino group instead of dimethylaminoDifferent pharmacological profile
9-[4-(diethylaminomethyl)phenyl]-8-methoxy-5H-thieno[2,3-c]quinolin-4-oneSubstituted with diethylamino groupVarying potency against kinases

These comparisons highlight the uniqueness of 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride, particularly regarding its specific interactions and biological activities due to the presence of the dimethylamino group.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

428.1325269 g/mol

Monoisotopic Mass

428.1325269 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Dates

Last modified: 08-15-2023
1. Oncotarget. 2017 Dec 9;9(3):3043-3059. doi: 10.18632/oncotarget.23077.
eCollection 2018 Jan 9.

Targeting the T-Lak cell originated protein kinase by OTS964 shrinks the size of
power-law coded heterogeneous glioma stem cell populations.

Sugimori M(1), Hayakawa Y(2), Koh M(2), Hayashi T(2), Tamura R(1), Kuroda S(2).

Author information:
(1)Department of Integrative Neuroscience, University of Toyama, 2630 Sugitani,
Toyama, Toyama 930-0194, Japan.
(2)Department of Neurosurgery, University of Toyama, 2630 Sugitani, Toyama,
Toyama 930-0194, Japan.

Glioblastoma resists chemoradiotherapy, then, recurs to be a fatal
space-occupying lesion. The recurrence is caused by re-growing cell populations
such as glioma stem cells (GSCs), suggesting that GSC populations should be
targeted. This study addressed whether a novel anti-cancer drug, OTS964, an
inhibitor for T-LAK cell originated protein kinase (TOPK), is effective in
reducing the size of the heterogeneous GSC populations, a power-law coded
heterogeneous GSC populations consisting of glioma sphere (GS) clones, by
detailing quantitative growth properties. We found that OTS964 killed GS clones
while suppressing the growth of surviving GS clones, thus identifying
clone-eliminating and growth-disturbing efficacies of OTS964. The efficacies led
to a significant size reduction in GS populations in a dose-dependent manner. The
surviving GS clones reconstructed GS populations in the following generations;
the recovery of GS populations fits a recurrence after the chemotherapy. The
recovering GS clones resisted the clone-eliminating effect of OTS964 in
sequential exposure during the growth recovery. However, surprisingly, the
resistant properties of the recovered-GS clones had been plastically canceled
during self-renewal, and then the GS clones had become re-sensitive to OTS964.
Thus, OTS964 targets GSCs to eliminate them or suppress their growth, resulting
in shrinkage of the power-law coded GSC populations. We propose a therapy
focusing on long-term control in recurrence of glioblastoma via reducing the size
of the GSC populations by OTS964.

Explore Compound Types